molecular formula C7H4ClNOS B2643446 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde CAS No. 2253629-48-8

2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde

Cat. No.: B2643446
CAS No.: 2253629-48-8
M. Wt: 185.63
InChI Key: HUGPWZKQOBAUCF-UHFFFAOYSA-N
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Description

2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde (CAS 2253629-48-8) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features the thieno[3,2-b]pyrrole scaffold, a privileged structure in heterocyclic chemistry known for its diverse pharmacological potential . Researchers utilize this aldehyde-functionalized intermediate as a versatile synthon for the design and synthesis of novel bioactive molecules. The thieno[3,2-b]pyrrole core is recognized as a promising scaffold in the exploration of new anticancer agents, with derivatives reported to act through various mechanisms such as inhibition of pyruvate kinase M2 (PKM2) and Lysine-Specific Demethylase 1 (LSD1) . Beyond oncology, this scaffold has shown significant promise in infectious disease research, with closely related carboxamide derivatives demonstrating potent and selective anti-Giardia activity, including against drug-resistant strains . The reactive aldehyde group present in this compound provides a handle for further synthetic modification, enabling researchers to construct more complex molecular architectures for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-7-2-5-6(11-7)1-4(3-10)9-5/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGPWZKQOBAUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1SC(=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorothiophene with a suitable pyrrole derivative in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, it can inhibit lysine-specific demethylases, which play a role in gene regulation and are targets for cancer therapy . The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions with the compound .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Medicinal Chemistry: Thienopyrrole carbaldehydes are explored as inhibitors of parasitic enzymes (e.g., Giardia carboxamides ). The chloro derivative’s enhanced electrophilicity may improve target binding compared to methylated analogs.
  • Synthetic Utility : The chloro and bromo derivatives are pivotal in cross-coupling reactions, enabling access to complex heterocycles .

Biological Activity

2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is a heterocyclic compound characterized by its unique fused ring system combining thiophene and pyrrole moieties. This compound, with the molecular formula C7H4ClNOS, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a chlorine atom and an aldehyde functional group, which contribute to its reactivity and biological activity. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate for synthesizing biologically active compounds.

PropertyDescription
Molecular FormulaC7H4ClNOS
Molecular Weight175.63 g/mol
Functional GroupsAldehyde, Chlorine
StructureStructure

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. Notably, it has been shown to inhibit lysine-specific demethylases (KDMs), which are critical in regulating gene expression and are implicated in various cancers. The inhibition of these enzymes can lead to altered gene expression profiles that affect cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-b]pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains such as Escherichia coli and Micrococcus luteus. The presence of functional groups that can form hydrogen bonds enhances their antibacterial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar structures have shown cytotoxic effects against multiple cancer cell lines. For example:

CompoundCell LineIC50 (µM)
2-Chloro-4H-thieno...HepG240
2-Chloro-4H-thieno...MDA-MB-23150
2-Chloro-4H-thieno...HeLa60

These findings suggest that modifications to the thieno[3,2-b]pyrrole structure can lead to enhanced anticancer activity.

Case Studies

  • Inhibition of Lysine-Specific Demethylases : A study demonstrated that the compound effectively inhibits KDMs with IC50 values in the nanomolar range. This inhibition leads to increased levels of histone methylation marks associated with tumor suppression.
  • Antibacterial Screening : In a comparative study on various thieno derivatives, this compound exhibited promising antibacterial activity with minimum inhibitory concentrations (MIC) lower than several known antibiotics.

Q & A

Q. What are the key synthetic methodologies for preparing 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde?

The synthesis typically involves multi-step reactions. For example, analogous thieno[3,2-b]pyrrole derivatives are synthesized starting from thiophene carbaldehyde precursors, followed by cyclization and functionalization. A common approach includes:

  • Step 1 : Formation of the thieno-pyrrole core via condensation or cyclocondensation reactions.
  • Step 2 : Introduction of the aldehyde group at the 5-position using formylation reagents (e.g., Vilsmeier-Haack conditions).
  • Step 3 : Chlorination at the 2-position using reagents like POCl₃ or SOCl₂ under controlled conditions . Optimization of reaction parameters (temperature, solvent, stoichiometry) is critical to minimize by-products .

Q. How can the structural integrity of this compound be validated?

  • X-ray crystallography : Resolves the fused-ring system and confirms substituent positions (e.g., similar pyrazole-carbaldehyde structures resolved with R-factor < 0.05) .
  • NMR spectroscopy : ¹H and ¹³C NMR can identify characteristic signals (e.g., aldehyde proton at δ 9.8–10.2 ppm, thiophene protons at δ 6.5–7.5 ppm). Compare with published spectra of analogous thieno-pyrrole derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with < 2 ppm error .

Q. What analytical techniques are recommended for characterizing thieno[3,2-b]pyrrole derivatives?

  • Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
  • Vibrational spectroscopy : IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for aldehydes) .
  • Thermal analysis : Melting point determination (e.g., mp 78–79°C for related chloro-pyrazole carbaldehydes) .

Advanced Research Questions

Q. How can reaction intermediates in the synthesis of this compound be isolated and characterized?

  • Quenching experiments : Halt reactions at intermediate stages (e.g., after cyclization but before chlorination) and isolate via column chromatography .
  • In-situ monitoring : Use techniques like FT-IR or LC-MS to track intermediate formation. For example, monitor the disappearance of starting material peaks and emergence of new signals .
  • Crystallography : Resolve intermediates (e.g., cyclized precursors) to confirm regiochemistry .

Q. What strategies mitigate discrepancies in spectral data during characterization?

  • By-product analysis : Identify side products (e.g., over-chlorinated species) using HRMS and adjust chlorination conditions .
  • Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to resolve signal splitting due to hydrogen bonding .
  • Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values for structural confirmation .

Q. How can the aldehyde group in this compound be selectively functionalized for downstream applications?

  • Condensation reactions : React with hydrazines to form hydrazides (e.g., for bioactivity studies) .
  • Nucleophilic addition : Use Grignard reagents or organozinc species to generate secondary alcohols or ketones.
  • Protection strategies : Temporarily protect the aldehyde as an acetal using ethylene glycol, enabling further modifications on the heterocyclic core .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the thiophene moiety.
  • Moisture control : Keep desiccated to avoid hydrolysis of the aldehyde group.
  • Temperature : Long-term storage at –20°C recommended, as elevated temperatures accelerate decomposition (e.g., via Cl⁻ elimination) .

Q. How can computational methods aid in predicting the reactivity of this compound?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) to guide drug design .
  • Reaction pathway simulation : Optimize synthetic routes by comparing activation energies of proposed mechanisms .

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